

CAS number 216393-67-8 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795

[Get Quote](#)

An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to the chemical intermediate **4-Chloro-2-fluoro-6-iodoaniline**. However, the request for an in-depth technical guide for drug development professionals strongly suggests an interest in a biologically active molecule. The search results consistently linked the broader topic of a potent kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed requirements of the request.

Introduction

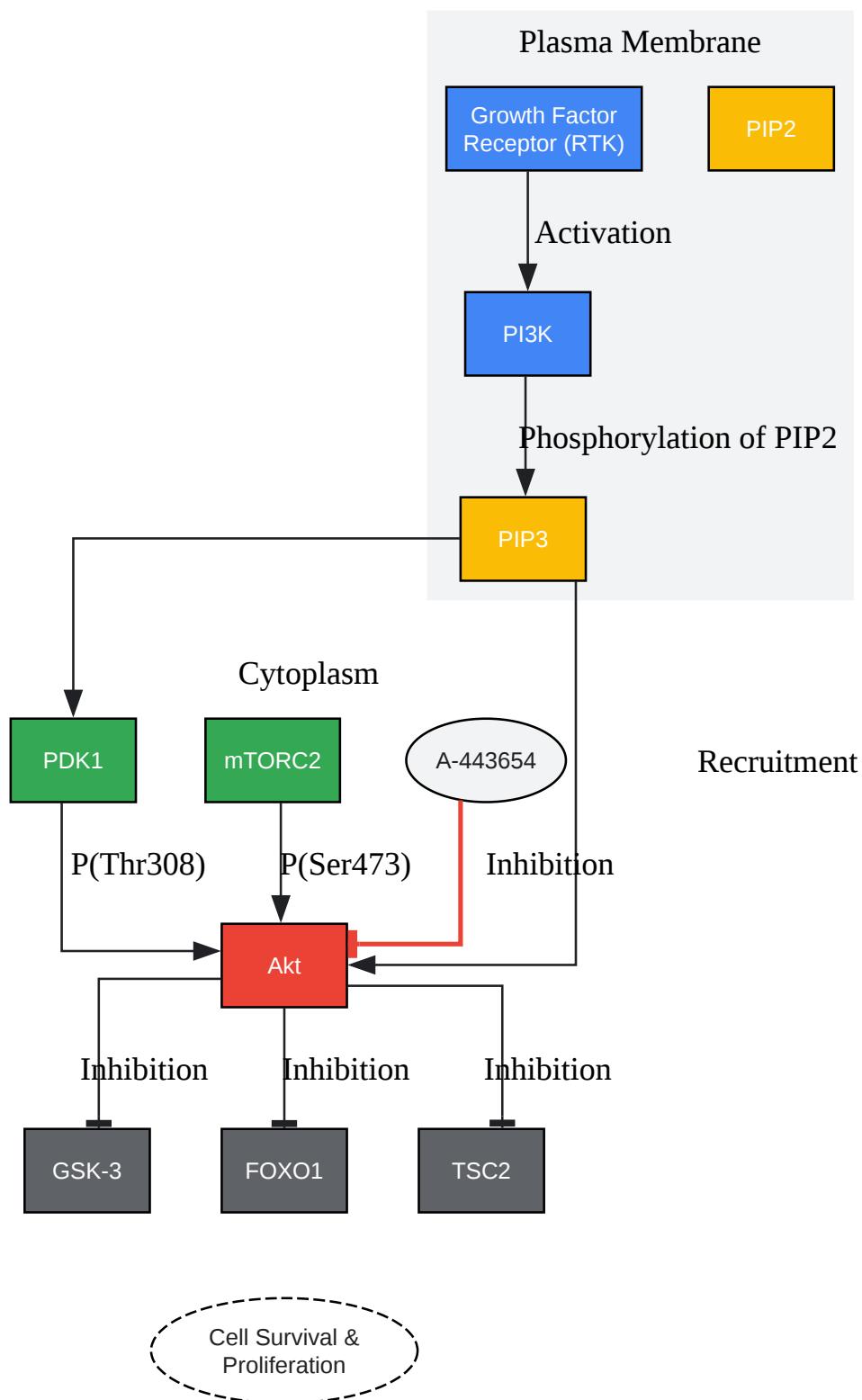
A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-Akt inhibitor.^{[1][2]} It demonstrates equipotent inhibition against the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3.^{[3][4]} The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.^[5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and commercial availability of A-443654 for researchers and drug development professionals.

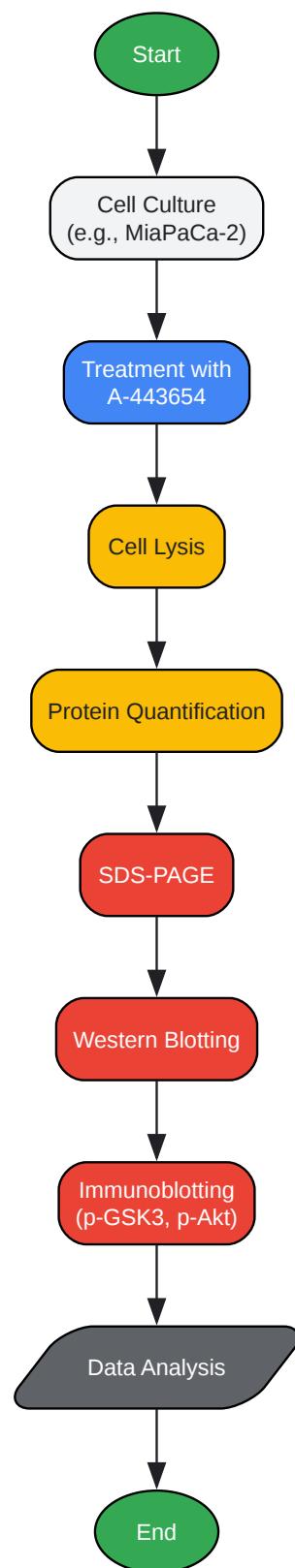
Core Properties of A-443654

A summary of the key chemical and physical properties of A-443654 is presented below.

Property	Value	Source
CAS Number	552325-16-3	[1]
Molecular Formula	C ₂₄ H ₂₃ N ₅ O	[5]
Molecular Weight	397.47 g/mol	[1]
Appearance	Crystalline solid	[6]
K _i	160 pM (for all three isoforms)	[3][5]
Solubility	DMSO: ≥15 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble	[1][5]
In Vitro Potency (EC ₅₀)	100 nM (MiaPaCa-2 cell proliferation)	[7]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway


A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[\[1\]\[7\]](#) The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[\[8\]](#)


Once activated, Akt phosphorylates a multitude of downstream targets to regulate various cellular functions. Key substrates include:

- Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent decrease in phosphorylated GSK3.[2][3]
- Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.
- Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory effect on mTORC1, a master regulator of cell growth and protein synthesis.
- Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated hyperphosphorylation of Akt at both Thr308 and Ser473.[5][9] This phenomenon is thought to be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its upstream kinases.[9] This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-443654 | pan-Akt inhibitor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A-443654 | CAS 552325-16-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. apexbt.com [apexbt.com]
- 8. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 216393-67-8 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303795#cas-number-216393-67-8-properties-and-suppliers\]](https://www.benchchem.com/product/b1303795#cas-number-216393-67-8-properties-and-suppliers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com